N-Benzoyl-o-aminodiphenylamine
Description
N-Benzoyl-o-aminodiphenylamine (CAS 34237-88-2) is an aromatic amine derivative characterized by a benzoyl group attached to an o-aminodiphenylamine backbone. This compound belongs to the class of o-aminobenzophenones, which are widely studied for their pharmaceutical activities, synthetic versatility, and applications in materials chemistry . The benzoyl group enhances steric and electronic effects, influencing reactivity and stability.
Properties
CAS No. |
34237-88-2 |
|---|---|
Molecular Formula |
C19H16N2O |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
N-(2-anilinophenyl)benzamide |
InChI |
InChI=1S/C19H16N2O/c22-19(15-9-3-1-4-10-15)21-18-14-8-7-13-17(18)20-16-11-5-2-6-12-16/h1-14,20H,(H,21,22) |
InChI Key |
UZFYPOXSNSAIKK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC3=CC=CC=C3 |
Other CAS No. |
34237-88-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-Benzoyl-o-aminodiphenylamine with three structurally related compounds: N-Benzoyl-N-phenylhydroxylamine, N-Nitrosodiphenylamine, and Diphenylamine. Key differences in functional groups, physicochemical properties, and applications are highlighted.
Structural and Functional Group Differences
- N-Benzoyl-N-phenylhydroxylamine : The hydroxylamine group (-NHOH) introduces redox activity, making it useful as a chelating agent or radical scavenger .
- Diphenylamine : A simpler structure lacking substituents, widely used as a stabilizer in explosives and polymers .
Physicochemical Properties
| Property | This compound | N-Benzoyl-N-phenylhydroxylamine | N-Nitrosodiphenylamine | Diphenylamine |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~297.35 (estimated) | 213.23 | 198.22 | 169.22 |
| Physical State | Solid (exact form unspecified) | Solid | Yellow-brown powder | Colorless crystals |
| Hazard Profile | Not explicitly reported | Low to moderate | High (flammable) | Moderate |
- This compound: Limited hazard data are available, but its structural complexity suggests careful handling is warranted.
Key Research Insights
- Synthetic Challenges: this compound’s synthesis may face regioselectivity issues due to steric hindrance from the benzoyl group. Continuous-flow chemistry methods (as used for related o-aminobenzophenones) could improve yield .
- Safety Considerations : N-Nitrosodiphenylamine’s hazards underscore the need for safer alternatives in industrial applications. N-Benzoyl derivatives, with lower reactivity, may offer safer profiles .
- Functional Versatility : The hydroxylamine group in N-Benzoyl-N-phenylhydroxylamine enables diverse reactivity, contrasting with the more inert diphenylamine core .
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